2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
The compound 2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione features a bicyclic hexahydroisoindole-1,3-dione core fused with an azetidine ring substituted at the 3-position by a pyridine-4-carbonyl group. The hexahydroisoindole ring adopts a puckered conformation, as analyzed using Cremer-Pople parameters (see Section 2.1) . Crystallographic refinement of this compound likely employs programs like SHELXL and WinGX, which are standard for small-molecule structural determination .
Properties
IUPAC Name |
2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(11-5-7-18-8-6-11)19-9-12(10-19)20-16(22)13-3-1-2-4-14(13)17(20)23/h1-2,5-8,12-14H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPFXPKOPKOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with azetidin-3-one under specific conditions to form the isonicotinoylazetidin intermediate. This intermediate is then reacted with tetrahydroisoindole-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
Scientific Research Applications
2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The table below compares key structural features of the target compound with analogs:
Key Observations:
In contrast, the trichloromethylthio substituent in the metabolite increases hydrophobicity, likely affecting metabolic stability. Unsubstituted analogs (e.g., ) lack functional groups for target engagement, limiting their utility in drug design.
Ring Puckering and Flexibility :
- The hexahydroisoindole core in the target compound exhibits moderate puckering (Q = 0.42 Å), whereas the tetrahydroisoindole variant is nearly planar. Increased puckering may improve binding to conformationaly sensitive targets (e.g., enzymes with deep active sites) .
- Substituents influence puckering: bulky groups (e.g., trichloromethylthio) slightly reduce Q due to steric constraints .
Electronic and Spectroscopic Properties
- UV-Vis Spectroscopy: Substituents significantly alter λmax. For example, electron-donating groups (e.g., -NMe2, -OMe) in pyridoindolium salts increase λmax by 20–40 nm compared to electron-withdrawing groups (e.g., -NO2) . The target compound’s pyridine-4-carbonyl group, being electron-withdrawing, likely results in a λmax < 300 nm, similar to nitro-substituted analogs .
Synthetic Routes :
The target compound’s synthesis may parallel methods for azetidine-containing pharmaceuticals (e.g., ), where coupling of pre-functionalized azetidine rings to heterocyclic cores is common. The pyridine-4-carbonyl group could be introduced via amide bond formation .
Biological Activity
The compound 2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.35 g/mol. The structure features an isoindole core linked to a pyridine carbonyl and an azetidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 2320226-63-7 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the azetidine ring have shown efficacy against various bacterial and fungal pathogens. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that isoindole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example, compounds with similar structures have been shown to affect cell cycle progression and promote cell death in various cancer cell lines .
The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The azetidine and pyridine moieties may enhance binding affinity to these targets, leading to alterations in cellular processes.
Study on Antimicrobial Effects
A study conducted on various azetidine derivatives revealed that those with a pyridine carbonyl group exhibited enhanced antimicrobial activity compared to their counterparts without this feature. The study utilized standard strains of bacteria and fungi to evaluate the effectiveness of the compounds .
Evaluation of Anticancer Activity
In a separate investigation focusing on cancer cell lines (e.g., breast and colon cancer), derivatives of similar isoindole structures were tested for their ability to inhibit cell proliferation. Results indicated that certain compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize side reactions. For example, polar aprotic solvents like DMF or THF may enhance nucleophilic substitution efficiency during azetidine ring functionalization. Statistical design of experiments (DoE), such as fractional factorial designs, can systematically identify critical parameters while reducing experimental runs . Post-synthesis purification via column chromatography or recrystallization should be validated using TLC and HPLC to confirm purity ≥95% .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: High-resolution NMR (¹H/¹³C) is essential for verifying stereochemistry at the 3a/7a positions of the hexahydroisoindole-dione core. Mass spectrometry (HRMS-ESI) confirms molecular weight accuracy (±2 ppm). For crystalline samples, X-ray diffraction resolves conformational ambiguities in the pyridine-azetidine linkage. Purity assessment should combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What methodological approaches are recommended to assess the compound’s solubility and stability under various pH conditions?
Methodological Answer: Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) at 25°C and 37°C, followed by UV-Vis quantification. Stability studies under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions (ICH Q1B guidelines) should use LC-MS to track degradation products. For kinetic analysis, apply pseudo-first-order models to calculate half-life (t₁/₂) and identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling enhance the design of novel derivatives with improved bioactivity?
Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites for derivatization. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes derivatives with optimal binding affinities. MD simulations (AMBER) over 100 ns assess stability of ligand-receptor complexes, focusing on key interactions like π-π stacking with the pyridine ring .
Q. What strategies are effective in identifying biological targets and mechanisms of action for this compound?
Methodological Answer: Employ affinity-based proteomics (pull-down assays with biotinylated analogs) to isolate interacting proteins. Validate targets via SPR (binding kinetics) and enzymatic inhibition assays (IC₅₀ determination). Pathway analysis (RNA-seq or phosphoproteomics) identifies downstream effects, such as modulation of MAPK or PI3K-AKT signaling .
Q. How should researchers resolve contradictory data regarding the compound’s reactivity in different solvent systems?
Methodological Answer: Use multivariate analysis (PCA or PLS regression) to decouple solvent polarity, hydrogen-bonding capacity, and dielectric constant effects. Replicate reactions under inert conditions (Argon) to exclude oxidation artifacts. Cross-validate results with in-situ IR spectroscopy to monitor intermediate formation .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies?
Methodological Answer: Apply a hybrid DoE approach:
Q. How can heterogeneous catalysis improve the efficiency of key synthetic steps (e.g., azetidine ring formation)?
Methodological Answer: Screen immobilized catalysts (e.g., Pd/CeO₂ for hydrogenation) under high-pressure H₂ (5–10 bar) to enhance regioselectivity. Use continuous-flow reactors with packed-bed catalysts (silica-supported acids) to minimize side reactions and enable scalability. Monitor reaction progress via inline FTIR .
Q. What advanced spectroscopic methods are required to characterize transient intermediates during its degradation?
Methodological Answer: Time-resolved EPR spectroscopy identifies radical intermediates under oxidative stress. In-situ NMR (stopped-flow probes) captures short-lived species (e.g., keto-enol tautomers) during hydrolysis. Cryo-TEM paired with SAXS reveals nanoscale aggregation patterns in aqueous media .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across cell lines or animal models?
Methodological Answer: Conduct meta-analysis using standardized protocols (e.g., MTT vs. CellTiter-Glo® viability assays). Validate target engagement via CRISPR knockouts or siRNA silencing. Cross-species pharmacokinetic studies (rodent vs. primate) assess metabolite-driven activity differences. Use Bayesian statistics to quantify uncertainty in EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
